REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[CH3:11].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C1C(=O)N([Br:38])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[CH2:11][Br:38]
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
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COC(C1=C(C=CC(=C1)Br)C)=O
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
15 (± 5) mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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ADDITION
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Details
|
Silica gel was added
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Type
|
CUSTOM
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Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The material was purified on silica gel using 5% ethyl acetate in hexanes as the eluent
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Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=CC(=C1)Br)CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |